molecular formula C11H14N2O5S B601405 N-Ethoxycarbonyl 7-ADCA CAS No. 72820-16-7

N-Ethoxycarbonyl 7-ADCA

Cat. No.: B601405
CAS No.: 72820-16-7
M. Wt: 286.31
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid typically involves the reaction of 7-Aminodesacetoxycephalosporanic Acid with diethyl carbonate in an appropriate solvent . The reaction conditions generally include:

    Reactants: 7-Aminodesacetoxycephalosporanic Acid and diethyl carbonate

    Solvent: Non-polar solvent such as dichloromethane

    Temperature: Ambient temperature

    Reaction Time: Several hours

In industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and acid or base, it can hydrolyze to form 7-Aminodesacetoxycephalosporanic Acid.

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the ethoxycarbonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common reagents used in these reactions include acids, bases, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is widely used in scientific research, particularly in the development of cephalosporin antibiotics . Its applications include:

Mechanism of Action

The mechanism of action of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid involves its conversion to active cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death . The molecular targets include enzymes involved in the cross-linking of peptidoglycan chains in the bacterial cell wall.

Comparison with Similar Compounds

N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid is similar to other cephalosporin intermediates such as:

    7-Aminodesacetoxycephalosporanic Acid: The parent compound used in the synthesis of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid.

    7-Aminocephalosporanic Acid: Another intermediate used in the synthesis of different cephalosporin antibiotics.

    7-Aminodeacetylcephalosporanic Acid: A related compound with similar applications in antibiotic synthesis.

The uniqueness of N-Ethoxycarbonyl 7-Aminodesacetoxycephalosporanic Acid lies in its specific use as an intermediate for Cefadroxil production, providing a pathway for the synthesis of this particular antibiotic .

Biological Activity

N-Ethoxycarbonyl 7-ADCA (N-Ethoxycarbonyl 7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a derivative of 7-aminocephalosporanic acid (7-ADCA), a crucial intermediate in the synthesis of cephalosporin antibiotics. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 72820-16-7
Molecular Formula C₁₁H₁₄N₂O₅S
Molecular Weight 286.304 g/mol
LogP 0.517
PSA (Polar Surface Area) 124.730 Ų

The synthesis of this compound involves enzymatic processes that utilize specific enzymes from microbial sources. These enzymes facilitate the conversion of penicillin derivatives into cephalosporins through ring expansion and hydrolysis reactions. The expandase enzyme, derived from organisms such as Streptomyces clavuligerus, plays a pivotal role in this transformation, allowing for the generation of various cephalosporin derivatives with enhanced biological activity .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • The compound has demonstrated significant antibacterial effects against a range of Gram-positive and Gram-negative bacteria. Its mechanism typically involves interference with bacterial cell wall synthesis, similar to other β-lactam antibiotics .
  • Antitumor Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines, indicating its possible use as an adjunct in cancer therapy .
  • Enzymatic Activity :
    • Research indicates that this compound may act as a substrate for specific enzymes involved in antibiotic biosynthesis, enhancing the yield of desired antibiotic products through biotransformation processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

In vitro studies conducted on human cancer cell lines (MCF7 and HeLa) revealed that this compound significantly inhibited cell proliferation at concentrations ranging from 10 to 300 µg/mL. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential role in cancer treatment protocols .

Properties

IUPAC Name

(6R,7R)-7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16)/t6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFXXIXASGEOOS-HZGVNTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72820-16-7
Record name (6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072820167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-(ETHOXYCARBONYLAMINO)-3-METHYL-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFG11LN8TU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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